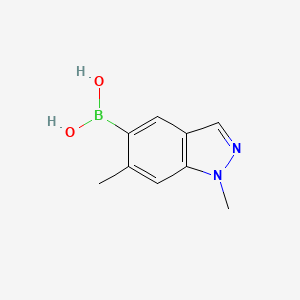

1,6-Dimethyl-1H-indazole-5-boronic acid

Descripción general

Descripción

1,6-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound It is characterized by the presence of a boronic acid group attached to the indazole ring, which imparts unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-1H-indazole-5-boronic acid can be synthesized through several synthetic routes. One common method involves the borylation of 1,6-dimethyl-1H-indazole using boronic acid derivatives. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Acetate: Used as a catalyst in coupling reactions.

Potassium Carbonate: Used as a base in borylation and coupling reactions.

Hydrogen Peroxide: Used as an oxidizing agent in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Substituted Indazoles: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

1,6-Dimethyl-1H-indazole-5-boronic acid has been studied extensively for its anticancer properties. Research indicates that derivatives of indazole, including this compound, exhibit potent inhibitory effects against several cancer cell lines:

- Bcr-Abl Inhibition : Some studies have reported that indazole derivatives can inhibit Bcr-Abl kinase activity, which is crucial in the treatment of chronic myeloid leukemia (CML). For instance, certain derivatives demonstrated IC50 values comparable to established drugs like Imatinib .

- FGFR Inhibition : The compound has also shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, with some derivatives achieving IC50 values in the nanomolar range against FGFR1-4 . This suggests its utility in targeting cancers driven by FGFR signaling pathways.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of indazole derivatives, including this compound. Molecular docking studies indicated significant binding affinities to Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds designed from this scaffold exhibited promising results as selective COX-2 inhibitors, indicating their potential for treating inflammatory diseases .

Antifungal Activity

The compound has been tested against various Candida species, demonstrating broad-spectrum antifungal activity. Specifically, derivatives of 1H-indazole have shown effectiveness against resistant strains of Candida glabrata, making them candidates for further development into antifungal therapies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,6-dimethyl-1H-indazole-5-boronic acid is primarily related to its ability to form stable complexes with various biological and chemical targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The indazole ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to targets .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Dimethyl-1H-indazole-6-boronic acid: Similar structure but with the boronic acid group attached at a different position on the indazole ring.

1-Methyl-1H-indazole-5-boronic acid: Lacks the additional methyl group at the 6-position.

Indazole-5-boronic acid: Lacks both methyl groups, making it less hydrophobic.

Uniqueness

1,6-Dimethyl-1H-indazole-5-boronic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and binding properties. The specific positioning of the boronic acid group also affects its ability to participate in chemical reactions and interact with biological targets.

Actividad Biológica

1,6-Dimethyl-1H-indazole-5-boronic acid is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the boronic acid functional group enhances its potential for various applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a boronic acid group attached to an indazole ring. The unique positioning of the boronic acid at the 5-position distinguishes it from other indazole derivatives, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is significant for enzyme inhibition. The indazole structure allows for interactions with various biological receptors, modulating their activity and leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can inhibit enzymes that rely on diol-containing substrates.

- Receptor Modulation : The indazole moiety can interact with specific receptors, affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that indazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Antifungal Activity : Similar compounds have demonstrated efficacy against various fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Activity

A study investigated the anticancer properties of various indazole derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines. Notably, the mechanism involved the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| This compound | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

Antifungal Activity

In another study focusing on antifungal activity, this compound was screened against Candida species. The compound exhibited significant antifungal properties with an IC50 value comparable to established antifungal agents.

| Compound | Strain Tested | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | C. albicans | 20.0 | Comparable to fluconazole |

| This compound | C. glabrata | 25.0 | Effective against resistant strains |

Synthesis and Derivatives

The synthesis of this compound involves several organic reactions including Suzuki-Miyaura cross-coupling techniques. This method allows for the introduction of various functional groups that can enhance biological activity.

Propiedades

IUPAC Name |

(1,6-dimethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-3-9-7(5-11-12(9)2)4-8(6)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZJUAROEJPNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C)N(N=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259383 | |

| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-74-4 | |

| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.